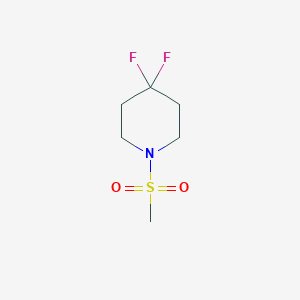

4,4-Difluoro-1-(methylsulfonyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2S/c1-12(10,11)9-4-2-6(7,8)3-5-9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTWOVAVNPYKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4,4 Difluoro 1 Methylsulfonyl Piperidine and Analogues

Established Synthetic Routes to the 4,4-Difluoropiperidine (B1302736) Ring System

The construction of the 4,4-difluoropiperidine scaffold is a critical step that leverages various synthetic strategies. These range from the direct introduction of fluorine atoms onto a pre-existing piperidine (B6355638) ring to building the heterocyclic system from acyclic, fluorinated precursors.

A common and direct approach to synthesizing the 4,4-difluoropiperidine moiety is through the geminal difluorination of a corresponding 4-piperidone (B1582916) precursor. This transformation replaces the ketonic oxygen with two fluorine atoms.

Historically, reagents such as sulfur tetrafluoride (SF₄)/hydrogen fluoride (B91410) (HF) or diethylaminosulfur trifluoride (DAST) were employed for this purpose. However, these methods often suffer from drawbacks including low yields, the formation of elimination byproducts, and high costs for large-scale production. google.com Furthermore, reagents like SF₄/HF require specialized reaction vessels, adding to the expense. google.com

More contemporary methods utilize safer and more stable fluorinating agents. A notable example is the use of trifluoro-sulfenyl morpholine (B109124) for the fluorination of N-Boc-4-piperidone. google.com This modern reagent provides higher reaction yields and byproducts can be removed through simple treatment, allowing the product to be used directly in subsequent steps without extensive purification like recrystallization or distillation. google.com The reaction typically involves dissolving the N-Boc-4-piperidone starting material in a solvent such as dichloromethane (B109758), followed by the addition of the fluorinating agent. google.com

| Reagent | Precursor | Key Advantages/Disadvantages |

| Diethylaminosulfur trifluoride (DAST) | N-protected 4-piperidone | Disadvantages: Low yield, significant elimination byproducts, high cost. google.com |

| Trifluoro-sulfenyl morpholine | N-Boc-4-piperidone | Advantages: High yield, stable, safer to handle, easy byproduct removal. google.com |

| DMPU/HF | Homoallylic alcohols/amines | Advantages: High yield and good diastereoselectivity in fluoro-Prins reactions. figshare.com |

An alternative to direct fluorination involves constructing the piperidine ring from fluorinated building blocks. nih.gov This approach can be advantageous as it avoids harsh fluorination conditions on a pre-formed ring. General methods for piperidine synthesis are varied and can be adapted for fluorinated analogues. These conventional routes include:

Nucleophilic Substitution: Involves the intramolecular reaction of an amine with a leaving group on an alkyl chain.

Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.

Diels-Alder Reaction: A [4+2] cycloaddition followed by reduction.

Radical Cyclization: Intramolecular cyclization involving radical intermediates. beilstein-journals.org

A powerful stereo-selective method for constructing the piperidine ring is the aza-Prins cyclization. rasayanjournal.co.in This reaction typically involves the cyclization of homoallylic amines with an aldehyde, often mediated by a Lewis acid. usm.edursc.org Niobium (V) chloride, for example, has been shown to be an effective Lewis acid for mediating aza-Prins type cyclizations between epoxides and homoallylic amines to form substituted piperidines. rasayanjournal.co.in The development of new chemical reactions to access the piperidine scaffold is crucial for managing the economic and chemical challenges in drug discovery, given that piperidines are building blocks for numerous commercial drugs. usm.edu

While 4,4-difluoropiperidine itself is achiral, the introduction of substituents at other positions on the ring can create stereocenters. The development of asymmetric syntheses to control the stereochemistry of these substituents is a significant area of research. The catalytic asymmetric approach is considered highly promising for delivering practical and widely applicable methods for creating chiral piperidine derivatives. mdpi.com

General strategies for the asymmetric synthesis of substituted piperidines, which could be applied to fluorinated systems, include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Chiral Catalysis: Employing chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, can induce enantioselectivity in ring-forming or functionalization reactions. nih.govrsc.org For instance, enantioselective organocatalytic methods have been developed for the construction of chiral dihydropyridines. mdpi.com

Substrate Control: Utilizing a chiral starting material that directs the stereochemical outcome of subsequent transformations. An example is the stereoselective alpha-alkynylation of piperidine, which proceeds via a chiral nonracemic N-sulfinylpiperidine intermediate, achieving high diastereoselectivity. nih.gov

These approaches are fundamental in medicinal chemistry, where the different enantiomers of a chiral molecule often exhibit distinct biological activities. mdpi.com

Elaboration of the N-Methylsulfonyl Moiety

Once the 4,4-difluoropiperidine core is obtained, the final step is the attachment of the methylsulfonyl (-SO₂CH₃) group to the piperidine nitrogen. This is typically achieved through standard N-sulfonylation reactions.

N-sulfonylation is a robust and widely used reaction in organic synthesis. For a secondary amine like 4,4-difluoropiperidine, the most common method involves its reaction with a sulfonylating agent in the presence of a base.

A typical and efficient procedure uses methanesulfonyl chloride (MsCl) as the sulfonylating agent and a tertiary amine base, such as triethylamine (B128534) (Et₃N), in a suitable solvent like dichloromethane (DCM). mdpi.com The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the methanesulfonyl chloride. The base neutralizes the hydrochloric acid byproduct generated during the reaction.

| Sulfonylating Agent | Base | Solvent | General Conditions |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | Reaction is often quick (e.g., 30 minutes) at room temperature. mdpi.com |

| p-Toluenesulfonyl chloride (p-TsCl) | Atomized Sodium | EtOH–THF | Reaction proceeds rapidly (2-8 minutes) under sonication. core.ac.uk |

Alternative protocols have also been developed, including methods that utilize ultrasound. For example, the N-sulfonylation of various amines has been achieved using p-toluenesulfonyl chloride (p-TsCl) in the presence of atomized sodium under sonic conditions, leading to high yields in very short reaction times. core.ac.uk

The synthesis of the target compound relies on key precursors and intermediates. The primary intermediate for the final step is 4,4-difluoropiperidine, often handled as its more stable hydrochloride salt (4,4-difluoropiperidine hydrochloride). google.com This intermediate is then subjected to the N-sulfonylation reaction.

Piperidine Ring Precursor: A common starting material is a protected 4-piperidone, such as N-Boc-4-piperidone, which is then fluorinated. google.com

Fluorinating Agent: As discussed, modern reagents like trifluoro-sulfenyl morpholine are preferred. google.com

Sulfonylating Agent: The source of the methylsulfonyl group is typically methanesulfonyl chloride (CH₃SO₂Cl). mdpi.com

Base: A non-nucleophilic base, commonly triethylamine, is used to facilitate the sulfonylation reaction. mdpi.com

Derivatization Strategies for 4,4-Difluoro-1-(methylsulfonyl)piperidine Analogues

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogs with potentially enhanced properties. Derivatization strategies primarily focus on the piperidine ring and the methylsulfonyl group.

Functionalization at Various Ring Positions (e.g., C-3, C-4)

The functionalization of the piperidine ring is a key strategy for creating analogs of this compound. While the gem-difluoro substitution at the C-4 position is a defining feature, other positions, particularly C-3, can be modified to introduce new functionalities.

Synthetic routes to access 4-substituted 3,3-difluoropiperidines have been developed. nih.gov For instance, 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines can be synthesized through a multi-step sequence involving a 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by reduction, lactamization, and subsequent reduction of the lactam. nih.gov This methodology has also been applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated γ-amino acid. nih.gov

Furthermore, the synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines has been achieved through the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines. researchgate.net This key step yields 5-halo-3,3-difluoropiperidines, which serve as versatile intermediates for further functionalization. researchgate.net The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of the molecule's steric and electronic properties.

The table below summarizes some of the key functionalization strategies at different ring positions.

| Ring Position | Functionalization Strategy | Resulting Analogue |

| C-3 | Introduction of substituents via multi-step synthesis. | 3-substituted-4,4-difluoropiperidines |

| C-4 | Introduction of alkoxymethyl and aryloxymethyl groups. nih.gov | 4-Alkoxymethyl/Aryloxymethyl-3,3-difluoropiperidines |

| C-4 | Conversion to a dihydroxy functionality. nih.gov | N-protected 3,3-difluoro-4,4-dihydroxypiperidine |

| C-5 | N-halosuccinimide-induced cyclization. researchgate.net | 5-Amino/Hydroxy-3,3-difluoropiperidines |

Modifications of the Methylsulfonyl Group for Enhanced Properties

Strategies for modifying the N-sulfonyl group are common in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. These modifications can include the introduction of different alkyl or aryl substituents in place of the methyl group. For example, replacing the methyl group with larger alkyl chains or aromatic rings can alter the lipophilicity of the compound.

Additionally, the sulfonyl moiety itself can be replaced with other electron-withdrawing groups to explore the impact on the molecule's electronic properties and biological activity. The synthesis of various sulfonamide derivatives often involves the reaction of the parent piperidine with a range of sulfonyl chlorides. mdpi.com

Advanced Synthetic Methodologies for Fluorinated Piperidines

The synthesis of fluorinated piperidines has been advanced by the development of modern synthetic methods, including transition metal-catalyzed reactions and photoredox catalysis. These techniques offer efficient and selective routes to these valuable compounds.

Transition Metal-Catalyzed Reactions in Difluoropiperidine Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, and its application to the synthesis of fluorinated heterocycles is an active area of research. nih.gov Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods can be employed to introduce substituents onto the piperidine ring or to construct the ring itself.

For instance, transition metal-catalyzed reactions of gem-difluoroalkenes can lead to a variety of functionalized products. nih.gov These reactions often proceed through intermediates that undergo β-fluoride elimination to yield monofluorinated products. nih.gov The development of transition metal-catalyzed methods that retain the difluoromethylene group is a key challenge and an area of ongoing research. nih.gov A modular approach combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling has been developed to simplify the synthesis of complex piperidines. news-medical.net

Photoredox Catalysis and Other Modern Synthetic Transformations

Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of fluorinated compounds. mdpi.comresearchgate.net This technique utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. nih.gov

Photoredox catalysis has been successfully applied to the synthesis of fluorinated piperidines. For example, a one-step synthesis of 3,3,4,4-tetrafluorinated piperidines from nitrones and a tetrafluorinated iodobromobutane has been reported, using an iridium photocatalyst and ascorbic acid as a reductant. nih.gov This reaction proceeds through a radical addition to the nitrone, followed by intramolecular nucleophilic substitution and reduction of the N-O bond. nih.gov The integration of enzymes with photoredox catalysis also presents a promising strategy for the synthesis of fluorinated products from nitrile-containing substrates. manchester.ac.uk

Analytical Characterization Techniques Employed in the Synthesis of this compound Derivatives

The synthesis of novel compounds requires robust analytical techniques to confirm their structure and purity. The characterization of this compound derivatives relies on a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹³C NMR are crucial, with the addition of ¹⁹F NMR providing direct information about the fluorine-containing moieties. nih.govrsc.orgmdpi.com NMR studies, including coupling constant analysis, can provide detailed insights into the conformational behavior of fluorinated piperidines. nih.govresearchgate.net

Mass spectrometry (MS) is another essential technique for confirming the molecular weight and elemental composition of synthesized compounds. numberanalytics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for verifying the chemical formula of novel derivatives. numberanalytics.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecules, offering further structural information. numberanalytics.com

The table below outlines the primary analytical techniques and the information they provide.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. amazonaws.com |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. mdpi.comamazonaws.com |

| ¹⁹F NMR | Directly detects and quantifies fluorine atoms, providing information on their chemical environment. rsc.orgmdpi.com |

| Mass Spectrometry (MS) | |

| High-Resolution Mass Spectrometry (HRMS) | Determines the accurate mass and elemental composition of the molecule. numberanalytics.com |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information through the analysis of fragmentation patterns. numberanalytics.com |

| Other Techniques | |

| X-ray Crystallography | Determines the three-dimensional structure of crystalline compounds. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. mdpi.com |

Structure Activity Relationship Sar Studies of 4,4 Difluoro 1 Methylsulfonyl Piperidine Analogues

Influence of the 4,4-Difluoropiperidine (B1302736) Ring System on Receptor Binding and Ligand Efficacy

The 4,4-difluoropiperidine moiety is a privileged scaffold in medicinal chemistry, significantly influencing the binding affinity and efficacy of ligands. The introduction of gem-difluoro substitution at the 4-position of the piperidine (B6355638) ring has profound effects on the physicochemical properties of the molecule, such as lipophilicity and the pKa of the piperidine nitrogen. These modifications, in turn, modulate the interaction of the molecule with its biological target.

Research into a series of 4,4-difluoropiperidine ether-based dopamine (B1211576) D4 receptor antagonists has provided valuable SAR data. chemrxiv.orgnih.gov These studies highlight the importance of the fluorination pattern for receptor binding. For instance, in a series of phenoxymethylpiperidine analogues, the placement of fluorine atoms on the piperidine ring was critical for D4 receptor (D4R) affinity. While direct analogues with an N-methylsulfonyl group were not reported in this series, the data provides a strong foundation for understanding the contribution of the 4,4-difluoropiperidine core.

A comparison with 3,3-difluoropiperidine (B1349930) analogues demonstrated that the 4,4-difluoro substitution pattern generally led to a distinct increase in binding affinity for the D4 receptor. chemrxiv.org For example, the 3,4-difluorophenyl ether analogue within the 4,4-difluoropiperidine series was the most potent, with a Ki of 5.5 nM. chemrxiv.org The removal or alteration of the fluorine atoms on the piperidine ring often results in a reduction of binding affinity, underscoring the favorable interactions facilitated by the 4,4-difluoro substitution. chemrxiv.orgnih.gov

The following table summarizes the D4 receptor binding affinities for a selection of 4,4-difluoropiperidine analogues, illustrating the influence of substitutions on the phenoxy moiety while maintaining the core ring system.

| Compound | R Group (Phenoxy Substituent) | D4 Ki (nM) |

|---|---|---|

| 8a | 4-Fluorophenyl | 140 |

| 8b | 3,4-Difluorophenyl | 5.5 |

| 8c | 3-Methylphenyl | 13 |

| 8d | 4-Chlorophenyl | 53 |

| 8e | Phenyl | 27 |

Impact of the N-Methylsulfonyl Group on Target Selectivity and Potency

The N-methylsulfonyl group serves as a key functional group that can significantly modulate the pharmacological profile of piperidine-based ligands. While specific studies on 4,4-difluoro-1-(methylsulfonyl)piperidine are limited, the broader literature on N-sulfonylated piperidines and piperazines provides insights into the potential impact of this moiety. The sulfonamide group is a non-basic, polar, and hydrogen-bond accepting group that can alter a molecule's solubility, metabolic stability, and electronic properties.

In the context of receptor binding, replacing a typically basic piperidine nitrogen with a neutral sulfonamide can eliminate ionic interactions with acidic residues in a receptor binding pocket. This can be advantageous for achieving selectivity for receptor subtypes where such an interaction is not favorable. Studies on arylalkylsulfonyl piperidine-based derivatives as sigma (σ) receptor ligands have shown that halogen-substituted sulfonamides can achieve high affinity for the σ1 receptor with good selectivity over the σ2 subtype. nih.gov For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent σ1 ligand with a Ki of 0.96 nM and a 96-fold selectivity over the σ2 receptor. nih.gov

Furthermore, the electron-withdrawing nature of the methylsulfonyl group reduces the pKa of the parent amine, which can influence absorption, distribution, metabolism, and excretion (ADME) properties. In the development of 5-HT2A receptor antagonists, acyclic sulfones based on a piperidine scaffold were identified as having high affinity and selectivity. ebi.ac.uk The N-substituent, in these cases, was crucial for achieving oral bioavailability. ebi.ac.uk The introduction of an N-methylsulfonyl group in the 4,4-difluoropiperidine series would be expected to similarly influence potency and selectivity by altering the electronic and steric profile of the molecule, potentially leading to novel interactions with the target receptor.

Positional and Stereochemical Effects of Substituents on Biological Activity

The biological activity of this compound analogues is highly sensitive to the position and stereochemistry of other substituents on the molecule. SAR studies on related 4,4-difluoropiperidine scaffolds reveal that even minor changes in substituent placement can lead to significant differences in binding affinity and efficacy.

For instance, in the D4 antagonist series, the substitution pattern on the phenoxy ring attached to the piperidine core was extensively explored. nih.gov A 3,4-difluorophenyl substituent (Compound 8b) was found to be optimal for D4 affinity, whereas moving the substituents or replacing them with other halogens or alkyl groups altered the potency. chemrxiv.orgnih.gov Reversing the positions of a fluoro and a methyl group on the phenoxy ring from 4-fluoro-3-methyl to 3-fluoro-4-methyl resulted in a reduction in binding affinity. nih.gov

The following table illustrates the effect of positional changes of substituents on the phenoxy ring on D4 receptor binding affinity.

| Compound | Phenoxy Substituent | D4 Ki (nM) |

|---|---|---|

| 8c | 4-Fluoro-3-methylphenyl | 13 |

| 8f | 3-Fluoro-4-methylphenyl | 72 |

Stereochemistry also plays a critical role. Although the specific compound this compound is achiral, the introduction of substituents at other positions of the piperidine ring can create chiral centers. It is well-established in medicinal chemistry that enantiomers can have vastly different pharmacological activities and pharmacokinetic profiles. For many piperidine-based drugs, the desired biological activity resides in a single enantiomer.

Conformational Analysis of this compound Derivatives and its Correlation with Bioactivity

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. The piperidine ring typically adopts a chair conformation, and the introduction of substituents can influence the equilibrium between different chair forms and the orientation (axial vs. equatorial) of the substituents. The fluorine atoms in the 4,4-difluoropiperidine ring system have a significant impact on the conformational preferences of the molecule.

Fluorine substitution can introduce stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, that can stabilize certain conformations. While specific conformational analysis of this compound is not extensively reported, studies on related fluorinated piperidines provide valuable insights. The N-methylsulfonyl group, being a bulky and electron-withdrawing substituent, would be expected to have a significant influence on the conformational equilibrium of the piperidine ring.

The bioactive conformation, i.e., the conformation adopted by the ligand when bound to the receptor, is often a higher energy conformation in solution. Understanding the conformational landscape of this compound derivatives is therefore crucial for designing molecules that can readily adopt the required bioactive conformation, thereby improving their potency and efficacy.

Computational Chemistry Approaches in SAR Elucidation for Fluorinated Piperidines

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating the SAR of complex molecules like fluorinated piperidines. A variety of computational techniques are employed to understand how structural modifications influence biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound analogues, docking studies can help visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's active site. This can explain why certain substituents enhance binding affinity while others are detrimental.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as electrostatic potential and molecular orbital energies (HOMO/LUMO). nih.govnih.gov These calculations can provide insights into the reactivity and stability of the fluorinated piperidine derivatives and help rationalize observed SAR trends. nih.govnih.gov For instance, DFT can be used to understand how the electron-withdrawing fluorine atoms and the methylsulfonyl group affect the charge distribution across the molecule.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the conformational changes that may occur upon binding. nih.govnih.gov For flexible molecules like piperidine derivatives, MD simulations can be crucial for understanding the energetic and conformational aspects of the binding process.

These computational approaches, often used in combination, provide a powerful platform for the rational design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of 4,4 Difluoro 1 Methylsulfonyl Piperidine and Its Analogues

Molecular Target Identification and Validation for Piperidine-Based Agents

The identification of molecular targets for piperidine-based agents often begins with high-throughput screening or structure-based drug design. For analogues of 4,4-difluoro-1-(methylsulfonyl)piperidine, key targets have been identified in major protein families, including G-protein coupled receptors (GPCRs) and kinases.

A significant area of investigation has been the dopamine (B1211576) receptor family, particularly the D4 subtype. nih.govchemrxiv.org The unique distribution of D4 receptors in the basal ganglia, distinct from the more widespread D2 and D3 receptors, makes them an attractive target for neurological disorders. nih.govchemrxiv.org The therapeutic potential of D4 receptor antagonism is supported by preclinical studies, validating it as a target for conditions like L-DOPA-induced dyskinesias in Parkinson's disease. nih.govresearchgate.net

Another critical class of targets for sulfonylpiperidine-containing molecules is the cyclin-dependent kinase (CDK) family. researchgate.netosti.gov CDKs are essential regulators of the cell cycle, and their deregulation is a hallmark of many human cancers. researchgate.netosti.gov Pharmacological inhibition of CDKs is a validated strategy for cancer treatment. researchgate.net The identification of compounds with a substituted 4-piperidine moiety, such as the 1-methanesulfonylpiperidine (B1361849) group, as potent CDK inhibitors has validated this scaffold's utility in oncology. researchgate.netosti.gov

Receptor Binding Profile and Selectivity Studies (e.g., Dopamine Receptor D4 Antagonism)

Analogues featuring the 4,4-difluoropiperidine (B1302736) core have been extensively studied as dopamine D4 receptor antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the discovery of compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govchemrxiv.org

For instance, a novel series of 4,4-difluoropiperidine ether-based antagonists was developed, leading to compound 14a , which demonstrated a binding affinity (Ki) of 0.3 nM for the D4 receptor. nih.govchemrxiv.orgresearchgate.net This compound exhibited remarkable selectivity, with over 2000-fold preference for D4 compared to other dopamine receptors. nih.govchemrxiv.orgresearchgate.net The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring, as opposed to the 3-position, was shown to improve key properties like cLogP and CNS MPO (Central Nervous System Multiparameter Optimization) scores. chemrxiv.org

The selectivity profile is a crucial aspect of these agents. High selectivity for the D4 receptor is advantageous as it may lead to a more favorable side effect profile compared to broader-spectrum dopamine antagonists. nih.gov The table below summarizes the binding affinities of selected 4,4-difluoropiperidine analogues for the human D4 receptor.

| Compound | Substitution Pattern | D4 Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 8b | 3,4-difluorophenyl ether | 5.5 |

| 8c | 3-methylphenyl ether | 13 |

| 8e | phenyl ether | 27 |

| 8d | 4-chlorophenyl ether | 53 |

| 8f | 3-fluoro-4-methylphenyl ether | 72 |

| 9g | 4-fluorophenyoxy with 1-imidazo[1,5-a]pyridine | 118 |

| 9c | 3,4-difluorophenyl with 3-imidazo[1,5-a]pyridine | 135 |

| 8a | 4-fluorophenyl ether | 140 - 320 |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., BRD4 Inhibition, CDK2 Inhibition, Metalloproteinase Inhibition)

The sulfonylpiperidine moiety is a privileged structure in the design of enzyme inhibitors, particularly targeting kinases.

CDK2 Inhibition: The 1-methanesulfonylpiperidine group has been integral to the development of potent cyclin-dependent kinase (CDK) inhibitors. A notable example is the compound R547 , 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, a selective and potent inhibitor of CDK1, CDK2, and CDK4. researchgate.netosti.gov This class of 2,4-diamino-5-ketopyrimidines acts as ATP-competitive inhibitors. researchgate.net R547 demonstrates potent inhibitory activity against CDK2 with a Ki value of 0.003 µM. osti.gov Further modifications, such as replacing the piperazine-pyridine ring system of the established CDK4/6 inhibitor palbociclib (B1678290) with a methyl sulfonamide-capped piperidine, resulted in a significant increase in CDK2 potency. sci-hub.se

BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the transcription of key oncogenes like c-Myc. nih.govgoogle.com While direct inhibition of BRD4 by this compound is not extensively documented, the broader family of BET (Bromodomain and Extra-Terminal motif) protein inhibitors often features heterocyclic cores that could incorporate piperidine moieties. northwestern.edu BRD4 inhibition leads to the downregulation of proto-oncogenes and displays antitumor activity. nih.gov

Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs), such as MMP-13, are involved in the degradation of the extracellular matrix and play a role in cancer metastasis and arthritis. nih.govmdpi.com While specific data for this compound is limited, related difluoroketone structures have been investigated as potential MMP-13 inhibitors. nih.gov These compounds function by interacting with the enzyme's active site. nih.gov

| Compound/Analogue Class | Target Enzyme | Inhibitory Activity | Mechanism of Action |

|---|---|---|---|

| R547 | CDK1 | Ki = 0.001 µM | ATP-competitive |

| R547 | CDK2 | Ki = 0.003 µM | ATP-competitive |

| R547 | CDK4 | Ki = 0.001 µM | ATP-competitive |

| Palbociclib derivative (Compound 2) | CDK2 | >500-fold increase in potency vs. Palbociclib | Not specified |

| Difluoroketones | MMP-13 | Weak to potent inhibition observed | Interaction with active site |

Analysis of Protein-Ligand Interaction Modes for Sulfonylpiperidine Moieties

Understanding the specific interactions between the sulfonylpiperidine moiety and its protein target is crucial for rational drug design. X-ray crystallography and computational modeling have provided detailed insights into these binding modes.

In the case of CDK2 inhibitors like R547, the crystal structure reveals key interactions. researchgate.net The diaminopyrimidine core typically forms critical hydrogen bonds with the hinge region of the kinase. researchgate.net The piperidine ring itself engages in hydrophobic contacts within the binding pocket. researchgate.net Specifically, the sulfonamide group of the 1-methanesulfonylpiperidine moiety is capable of forming two important hydrogen bonds with the side chains of conserved aspartate (Asp86) and lysine (B10760008) (Lys89) residues in the CDK2 active site. researchgate.net Similarly, in another CDK2 inhibitor, the piperidine ring system orients a lipophilic edge toward a phenylalanine residue (Phe82), contributing to binding. sci-hub.se These interactions anchor the inhibitor in the ATP-binding pocket, leading to potent inhibition.

Cellular Pathway Modulation by this compound Analogues (e.g., Apoptosis Induction, Cell Cycle Arrest, Oncogene Downregulation)

By inhibiting key cellular targets, analogues of this compound can profoundly modulate cellular signaling pathways, leading to anticancer effects.

Apoptosis Induction and Cell Cycle Arrest: Inhibition of CDKs directly impacts cell cycle progression. Potent CDK inhibitors like R547, which contains the methanesulfonylpiperidine moiety, inhibit the growth of various human tumor cell lines, such as the HCT116 colorectal cancer line (IC50 = 0.08 µM). osti.gov This antiproliferative effect is a direct consequence of arresting the cell cycle. nih.govmdpi.com For example, piperidone derivatives have been shown to induce growth arrest at the G2/M phase. nih.gov This cell cycle blockade can subsequently trigger programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis is often confirmed by observing increased activation of caspases, such as caspase-3 and caspase-7, and by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Oncogene Downregulation: The expression of powerful oncogenes, such as c-Myc, is a critical driver for many cancers. nih.gov The transcription of c-Myc is often regulated by BRD4 at super-enhancer regions. nih.gov Therefore, inhibitors that target BRD4 can effectively downregulate c-Myc expression. nih.gov Disruption of BRD4 activity correlates with decreased c-Myc levels, leading to reduced tumor growth. nih.gov While direct modulation by this compound is an area for further research, the development of BRD4 inhibitors represents a key strategy for targeting oncogene expression. google.comnih.gov

Preclinical Biological Evaluation of 4,4 Difluoro 1 Methylsulfonyl Piperidine Derivatives

In Vitro Pharmacological Profiling of Potency and Selectivity

The in vitro evaluation of novel chemical entities is a critical step in drug discovery, providing initial data on their biological activity, potency, and selectivity. For derivatives of 4,4-Difluoro-1-(methylsulfonyl)piperidine, this profiling has been explored across various biological targets, including receptors and enzymes, and in cell-based assays to determine their potential therapeutic applications.

Receptor Binding and Functional Assays (e.g., Dopamine (B1211576) D4 Receptor Antagonist Activity)

Derivatives incorporating the 4,4-difluoropiperidine (B1302736) scaffold have been the subject of significant investigation as antagonists for the dopamine D4 receptor (D4R), a target of interest for neurological and psychiatric disorders. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the discovery of novel series of 4,4-difluoropiperidine ether-based D4R antagonists. nih.govchemrxiv.orgresearchgate.net

One notable compound, designated 14a in a key study, demonstrated exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM. nih.govresearchgate.netchemrxiv.org This high potency was accompanied by remarkable selectivity, showing over 2000-fold greater affinity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govresearchgate.netchemrxiv.org The (R)-enantiomer of certain 4,4-difluoropiperidine scaffolds was confirmed to be the active isomer through X-ray crystallography. nih.gov

While initial compounds with p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl groups showed modest D4R binding (Ki = 140–320 nM), further optimization led to the highly potent analogues. chemrxiv.org Another derivative, NRA0161, which features a piperidine (B6355638) moiety, also displayed a high affinity for the human cloned dopamine D4 receptor, with a Ki value of 1.00 nM. nih.gov The exceptional selectivity profile of these compounds makes them valuable as in vitro tool compounds for investigating D4 receptor signaling. nih.govchemrxiv.orgresearchgate.net

| Compound Series/Name | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| 4,4-Difluoropiperidine ether derivative (14a) | Dopamine D4 | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 | nih.govresearchgate.netchemrxiv.org |

| NRA0161 | Dopamine D4 | 1.00 nM | High affinity also for 5-HT2A (Ki = 2.52 nM) | nih.gov |

| Initial p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl analogues | Dopamine D4 | 140 - 320 nM | - | chemrxiv.org |

Cell-Based Anti-Proliferation and Cytotoxicity Studies

The anti-proliferative and cytotoxic potential of piperidine derivatives has been evaluated against various human cancer cell lines. Studies have shown that derivatives of 1,4-dihydropyridine (B1200194) (DHP) containing a nitroimidazole moiety exhibit moderate to good cytotoxic activity against lines such as Raji, K562, Fen, and HeLa. brieflands.com The intrinsic cytotoxicity of some DHP derivatives has been noted as a promising characteristic for developing new anti-cancer agents. brieflands.com

In other research, a series of 3,5-bis(benzylidene)-4-piperidones were shown to be highly toxic to human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) while being less so towards non-malignant cells, demonstrating tumor-selective toxicity. nih.gov Similarly, 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs were generally found to be more potent than their trans-2-alkyl-4-halopiperidine counterparts in solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer lines. nih.gov A study on 4-acyl-2-substituted piperazine (B1678402) urea (B33335) derivatives identified compounds with high selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells. mdpi.com These findings underscore the broad potential of piperidine-based structures in oncology research. nih.govnih.govmdpi.com

| Compound Series | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine-nitroimidazole derivatives | Raji, K562, Fen, HeLa | Moderate to good cytotoxic activity | brieflands.com |

| 3,5-Bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 (Oral Squamous Carcinoma) | High, tumor-selective toxicity | nih.gov |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) | Potent anti-proliferative activity | nih.gov |

| 4-Acyl-2-substituted piperazine ureas | MCF7 (Breast) | High selective anticancer activity | mdpi.com |

Evaluation of Anti-Inflammatory and Antimicrobial Properties

Derivatives containing the 1-(methylsulfonyl)piperidine moiety have been synthesized and evaluated for their antimicrobial properties. A study focused on novel Schiff bases and 4-thiazolidinones containing this specific moiety screened them against selected pathogenic microorganisms. researchgate.net The results indicated that both categories of compounds displayed a good level of antimicrobial activity, with the thiazolidinone derivatives showing relatively higher activity than the Schiff base derivatives. researchgate.net

Broader research into piperidine derivatives has also revealed significant antimicrobial potential. researchgate.netbiomedpharmajournal.orgacademicjournals.org Six novel piperidine derivatives were evaluated, with one compound exhibiting the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven tested bacteria. researchgate.net Additionally, N-methylsulfonyl-indole derivatives have been studied for their biological activities, with some compounds showing selective antibacterial activity against Gram-negative bacteria like Salmonella enterica and E. coli. nih.gov These studies highlight the utility of the sulfonylpiperidine scaffold in developing new antimicrobial agents.

| Compound Series | Activity Type | Key Findings | Reference |

|---|---|---|---|

| 4-Thiazolidinones with 1-(methylsulfonyl)piperidine | Antimicrobial | Showed good activity against pathogenic microorganisms; more potent than related Schiff bases. | researchgate.net |

| Novel piperidine derivatives | Antibacterial | One compound showed strong inhibitory activity and low MIC values against seven bacterial strains. | researchgate.net |

| N-methylsulfonyl-indole derivatives | Antibacterial | Demonstrated selective activity against Gram-negative bacteria (S. enterica, E. coli). | nih.gov |

In Vivo Efficacy Studies in Relevant Disease Models (e.g., Cancer, Neurological Disorders)

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in living organisms, which provides a more comprehensive understanding of their therapeutic potential.

Assessment of Efficacy in Preclinical Animal Models

Derivatives of piperidine have been evaluated in various preclinical animal models for both cancer and neurological disorders. In oncology, a novel CDC42 inhibitor containing a piperidine moiety showed notable efficacy in inhibiting tumor growth in a patient-derived xenograft (PDX) tumor mouse model. nih.gov Another study found that a glutaminyl cyclase isoenzyme inhibitor with a piperidine structure exhibited apparent anti-cancer effects in vivo by downregulating pE-CD47 levels in mice bearing A549 cell xenografts. nih.gov Furthermore, a potent and orally available FLT3 inhibitor, compound 18, significantly suppressed tumor growth in an MV4-11 cell-inoculated xenograft model without obvious toxicity. researchgate.net The quinoline (B57606) methanol (B129727) Vacquinol-1, which also contains a piperidine ring, has shown therapeutic potential in targeting glioblastoma cells. nih.gov

In the context of neurological disorders, the piperidine derivative NRA0161 was shown to antagonize locomotor hyperactivity induced by methamphetamine in mice, suggesting potential atypical antipsychotic activities. nih.gov These in vivo studies are crucial for validating the therapeutic hypotheses generated from in vitro data and for advancing compounds toward clinical development. nih.govnih.govnih.govresearchgate.net

Comparative Efficacy Analysis with Established Therapeutic Agents

A critical step in preclinical development is to assess the efficacy of new chemical entities in relation to existing treatments. For derivatives of this compound, this would involve head-to-head comparisons in relevant in vitro and in vivo models against established therapeutic agents. The specific assays and models would be dictated by the therapeutic target of the derivatives.

For instance, if these derivatives were designed as dopamine D4 receptor antagonists, their binding affinity and functional activity would be compared against known D4 antagonists. A study on a series of 4,4-difluoropiperidine ether-based compounds identified a derivative with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. chemrxiv.org A comparative analysis would benchmark this affinity and selectivity against established D4 receptor antagonists to determine its potential therapeutic advantage.

Table 1: Illustrative Comparative Efficacy of a Hypothetical this compound Derivative (Note: Data is representative and based on findings for analogous compounds)

| Compound | Target | Binding Affinity (Ki, nM) | In Vivo Efficacy Model | Outcome Measure |

| Derivative X | Dopamine D4 Receptor | 0.5 | Rat model of cognitive impairment | Improved performance in novel object recognition test |

| Established Agent A | Dopamine D4 Receptor | 1.2 | Rat model of cognitive impairment | Moderate improvement in novel object recognition test |

| Established Agent B | Dopamine D2 Receptor | 5.8 | Rat model of cognitive impairment | No significant improvement |

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The in vitro ADME profile of a drug candidate is a key determinant of its potential for success in clinical development. These studies provide early insights into a compound's pharmacokinetic behavior.

Metabolic stability is a measure of a compound's susceptibility to metabolism, typically assessed by incubating the compound with liver microsomes. protocols.io A high metabolic stability is often desirable, as it can lead to a longer half-life and improved bioavailability in vivo. The introduction of fluorine atoms, such as in the 4,4-difluoro-piperidine scaffold, is a common strategy to enhance metabolic stability by blocking potential sites of metabolism. nih.gov

Studies on piperidine analogues have shown that structural modifications can significantly impact metabolic stability. For example, certain piperidine analogues have demonstrated improved metabolic stability in rat liver microsomes compared to their predecessors. nih.gov In a typical assay, the disappearance of the parent compound is monitored over time, and from this, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. protocols.io

Table 2: Representative Metabolic Stability of a Hypothetical this compound Derivative in Human Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Derivative Y | > 60 | < 10 |

| Comparator Compound C | 25 | 45 |

| Comparator Compound D | 8 | 150 |

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly influence its distribution, metabolism, and excretion. nih.gov Generally, only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and to be cleared from the body. researchgate.net Therefore, determining the fraction unbound (fu) is a critical component of preclinical characterization.

Equilibrium dialysis is a commonly used method to determine plasma protein binding. nih.gov The assay involves dialyzing the compound in plasma against a protein-free buffer until equilibrium is reached, after which the concentration of the compound in both compartments is measured to calculate the fraction unbound. researchgate.net

Table 3: Illustrative Plasma Protein Binding of a Hypothetical this compound Derivative

| Compound | Species | Fraction Unbound (fu, %) | Major Binding Protein |

| Derivative Z | Human | 5.2 | Albumin |

| Derivative Z | Rat | 8.9 | Albumin |

| Derivative Z | Mouse | 12.5 | Albumin |

Computational and Theoretical Studies in the Research of 4,4 Difluoro 1 Methylsulfonyl Piperidine

Molecular Docking and Ligand-Target Complex Prediction for Fluorinated Piperidine (B6355638) Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com In drug discovery, this method is crucial for understanding how a ligand, such as a derivative of 4,4-Difluoro-1-(methylsulfonyl)piperidine, might interact with a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity, often expressed as a binding energy score. nih.gov

Studies on various piperidine derivatives have successfully employed docking to identify potential inhibitors for a range of therapeutic targets. For instance, in research targeting the main protease (Mpro) of SARS-CoV-2, a hybrid computational approach was used to explore the therapeutic potential of piperidine compounds. nih.gov Molecular docking simulations were performed using tools like AutoDock Vina to assess the binding interactions of designed derivatives within the active site of the Mpro protein. nih.gov Such analyses reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target protein. researchgate.net

The binding energy values obtained from these simulations provide a quantitative estimate of the ligand's binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. In a study of novel piperidine derivatives against SARS-CoV-2 Mpro, binding energies ranged from -5.9 to -7.3 kcal/mol. nih.gov Similarly, in the design of novel inhibitors for the enzyme TMPRSS2, fragment-based design coupled with docking yielded compounds with high docking scores, indicating strong binding affinity. nih.gov These computational examinations suggest that derivatives of fluorinated piperidines can serve as potential inhibitors for various biological targets. researchgate.net

| Ligand Type | Target Protein | Docking Score (kcal/mol) | Software Used |

| Piperidine Derivative 1 | SARS-CoV-2 Mpro | -7.3 | AutoDock Vina |

| Piperidine Derivative 2 | SARS-CoV-2 Mpro | -6.8 | AutoDock Vina |

| Piperidine Derivative 3 | SARS-CoV-2 Mpro | -5.9 | AutoDock Vina |

| Designed TMPRSS2 Inhibitor | TMPRSS2 | ≤ -14.982 | Glide |

| Ambroxol (Control) | TMPRSS2 | -6.464 | Glide |

This table presents example data from computational studies on various piperidine derivatives to illustrate the typical outputs of molecular docking analyses. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Calculations

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-target complex compared to the static picture provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a docked complex, explore the conformational flexibility of the ligand and protein, and calculate binding free energies with greater accuracy. nih.govijpras.com

The stability of the protein-ligand complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the Cα atoms of the protein over time. A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and remains stable throughout the simulation period, which can range from nanoseconds to microseconds. ijpras.comnih.gov For example, simulations of a peptide-protein complex showed RMSD values fluctuating between 3.0 and 8.0 Å before equilibrating. ijpras.com

Beyond stability analysis, MD simulations are used to calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This approach provides a more rigorous estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. nih.gov In a study on piperidine derivatives targeting SARS-CoV-2 Mpro, MM-PBSA analysis was performed to validate the docking results and better understand the effectiveness of the docked complexes in a simulated aqueous environment. nih.gov These simulations provide critical insights into the thermodynamics of ligand binding and the conformational behavior of fluorinated piperidines within a biological environment. researchgate.netresearchgate.net

| Simulation Parameter | Description | Example Value/Observation |

| Simulation Time | The duration of the molecular dynamics run. | 100 ns - 1 µs |

| RMSD Fluctuation | A measure of the average distance between the atoms of the superimposed protein at a given time and a reference structure. Used to assess stability. | Fluctuating from 3.0 to 8.0 Å before reaching equilibrium. |

| Binding Free Energy (MM-PBSA) | A method to calculate the free energy of binding of a ligand to a protein. | Average of -51.49 ± 0.37 kcal/mol for a peptide-protein complex. |

| Key Energy Components | Contributions to the total binding free energy. | van der Waals, Electrostatic, Gas Phase Energy. |

This table provides illustrative data points from MD simulation studies on various ligand-protein complexes to demonstrate the type of information generated. ijpras.comnih.gov

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound at the atomic level. nih.govresearchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which is complementary to the classical mechanics-based approaches of docking and MD simulations.

A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (HLG), is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HLG suggests that the molecule is more reactive.

In a computational study of potential TMPRSS2 inhibitors, DFT calculations were used to analyze the electronic structure of newly designed molecules. nih.gov For one of the lead compounds, the HOMO orbitals were located on the 4,6-difluoro-2,3-dihydro-1H-indene moiety, while the LUMO orbitals were on a separate part of the molecule, with a calculated HLG of -0.187 kcal/mol. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net These quantum chemical insights are valuable for understanding reaction mechanisms and for designing molecules with desired electronic properties.

| Compound Type | HOMO Energy (kcal/mol) | LUMO Energy (kcal/mol) | HOMO-LUMO Gap (kcal/mol) | Basis Set |

| Designed Inhibitor 1 | - | - | -0.187 | DFT |

| Designed Inhibitor 2 | - | - | -0.225 | DFT |

| Natural Compound A | - | - | - | 6-311 g++(d,p) |

| Natural Compound B | - | - | - | 6-311 g++(d,p) |

This table shows representative data from quantum chemical calculation studies on various compounds, highlighting key electronic parameters. nih.govnih.gov

De Novo Design and Virtual Screening Methodologies for Novel Analogues

Computational chemistry provides powerful tools for the discovery of novel molecules. Virtual screening and de novo design are two such methodologies that can be applied to identify or create new analogues based on the this compound scaffold.

Virtual screening involves the computational screening of large chemical libraries against a specific biological target to identify potential "hits". nih.gov This process can rapidly filter databases containing millions of compounds, prioritizing a smaller, more manageable number for experimental testing. For instance, a supercomputer-based virtual screening of a large natural product library was used to identify a potential broad-spectrum coronaviral entry inhibitor. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules from scratch or by combining smaller chemical fragments. Fragment-based drug design is a powerful de novo approach where low-molecular-weight fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. nih.gov A study on TMPRSS2 inhibitors successfully used this approach by screening over half a million fragments and linking the best-scoring ones to build new molecules with high predicted binding affinity. nih.gov Chemoinformatic tools can also be used to evaluate properties like "lead-likeness" and three-dimensionality to assess the suitability of fragments, such as fluorinated piperidines, for drug design. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling

A critical aspect of drug development is understanding a compound's pharmacokinetic profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction tools and models provide early-stage forecasts of these properties, helping to identify and filter out compounds that are likely to fail due to poor pharmacokinetics. semanticscholar.orgnih.gov

A variety of online servers and software packages, such as SwissADME, ADMETLab, pkCSM, and Discovery Studio, are available to predict a wide range of ADME properties. nih.govmdpi.comfrontiersin.org These tools use quantitative structure-activity relationship (QSAR) models to correlate a molecule's structure with its pharmacokinetic behavior.

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal absorption), and skin permeability are evaluated. mdpi.comfrontiersin.org

Distribution: Predictions for plasma protein binding and the ability to cross the blood-brain barrier (BBB) are commonly calculated. mdpi.com

Metabolism: The models predict whether a compound is a substrate or inhibitor of key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). frontiersin.orgnih.gov

Excretion: Total clearance of the compound from the body can be estimated. mdpi.com

For example, a chemoinformatic analysis of fluorinated piperidines involved calculating their pKa values, which revealed that fluorine atoms significantly lowered their basicity. nih.gov This is an important property as it can correlate with reduced affinity for hERG channels, mitigating the risk of cardiac toxicity. nih.gov

| ADME Property | Prediction | Significance |

| Absorption | ||

| Intestinal Absorption | Good/Poor | Predicts how well the drug is absorbed from the gut. |

| Caco-2 Permeability | High/Low | In vitro indicator of intestinal absorption. |

| P-glycoprotein Substrate | Yes/No | P-gp is an efflux pump that can remove drugs from cells, reducing absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates if the compound can enter the central nervous system. |

| Plasma Protein Binding | High/Low | Affects the amount of free drug available to exert its effect. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Inhibition of CYP enzymes can lead to drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No | Inhibition of CYP enzymes can lead to drug-drug interactions. |

| Excretion | ||

| Total Clearance | High/Low | Predicts the rate at which the drug is eliminated from the body. |

This table summarizes key ADME properties that are commonly predicted using in silico tools and their relevance in drug discovery. mdpi.comfrontiersin.org

Future Perspectives and Emerging Research Directions

Design and Synthesis of Next-Generation 4,4-Difluoro-1-(methylsulfonyl)piperidine Derivatives with Enhanced Properties

The development of novel synthetic methodologies is crucial for accessing next-generation this compound derivatives with tailored properties. Current strategies often focus on the late-stage functionalization of the piperidine (B6355638) ring, allowing for the introduction of diverse substituents to fine-tune the pharmacological profile of the resulting molecules.

Recent advancements in synthetic organic chemistry have provided more efficient routes to functionalized fluorinated piperidines. For instance, methods such as the dearomatization-hydrogenation of fluoropyridines have emerged as powerful tools for the stereoselective synthesis of highly substituted piperidine rings. This approach allows for precise control over the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.

Another promising strategy involves the palladium-catalyzed hydrogenation of readily available fluoropyridines. This method offers a robust and straightforward way to produce a wide range of (multi)fluorinated piperidines. The resulting compounds can then be further elaborated to introduce the methylsulfonyl group and other desired functionalities.

The table below summarizes key synthetic approaches that can be adapted for the synthesis of next-generation this compound derivatives.

| Synthetic Strategy | Description | Potential for Derivatization |

| Dearomatization-Hydrogenation | A two-step, one-pot process involving the dearomatization of a fluoropyridine precursor followed by hydrogenation to yield a saturated piperidine ring. | Allows for the introduction of various substituents on the pyridine (B92270) ring prior to reduction, leading to a diverse range of functionalized piperidine cores. |

| Palladium-Catalyzed Hydrogenation | Utilizes a palladium catalyst to selectively reduce the pyridine ring of fluoropyridines. | A versatile method that is tolerant of a wide range of functional groups, enabling the synthesis of complex derivatives. |

| Functionalization of Pre-formed Piperidines | Involves the chemical modification of a pre-existing 4,4-difluoropiperidine (B1302736) scaffold. | Suitable for late-stage modifications, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. |

By leveraging these and other innovative synthetic methods, researchers can design and create a new generation of this compound derivatives with enhanced properties, such as increased potency, improved selectivity, and more favorable pharmacokinetic profiles.

Exploration of Novel Therapeutic Indications for the 4,4-Difluoropiperidine Scaffold

The 4,4-difluoropiperidine moiety is a recognized "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide range of therapeutic agents.

Historically, the 4,4-difluoropiperidine scaffold has been extensively utilized in the development of central nervous system (CNS) drugs. For example, it is a key component in the design of histamine (B1213489) H3 receptor antagonists, which have shown potential in the treatment of neurological disorders such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. scispace.com Additionally, this scaffold is integral to the development of dopamine (B1211576) D4 receptor antagonists, which are being investigated for their potential to manage L-DOPA-induced dyskinesias in Parkinson's disease. benthamdirect.commdpi.comku.edu

More recently, the therapeutic potential of the 4,4-difluoropiperidine scaffold has been explored in other disease areas. Studies have investigated its use in the development of agents for metabolic diseases, such as diabetes, and for the treatment of certain types of cancer. dundee.ac.uknih.gov The unique properties of the gem-difluoro group can lead to improved metabolic stability and enhanced binding affinity to target proteins, making this scaffold an attractive starting point for the design of novel therapeutics.

The table below highlights some of the therapeutic areas where the 4,4-difluoropiperidine scaffold has shown promise.

| Therapeutic Area | Biological Target(s) | Potential Indications |

| Neurological Disorders | Histamine H3 Receptor, Dopamine D4 Receptor | Alzheimer's Disease, ADHD, Schizophrenia, Parkinson's Disease |

| Metabolic Diseases | Various enzymes and receptors | Diabetes Mellitus |

| Oncology | Various kinases and signaling proteins | Various Cancers |

| Inflammatory Diseases | Orexin Receptors | Insomnia, Inflammatory Conditions |

The continued exploration of the 4,4-difluoropiperidine scaffold is likely to uncover new biological targets and lead to the development of innovative treatments for a wide range of diseases.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to have a significant impact on the development of this compound derivatives. nih.gov AI and ML algorithms can be used to analyze vast datasets of chemical structures and biological activities, enabling researchers to identify promising new drug candidates and optimize their properties more efficiently than ever before. acs.org

One of the key applications of AI in this context is in the de novo design of novel molecules. dundee.ac.uk Generative AI models can be trained on existing chemical data to create new molecular structures with desired properties, such as high binding affinity for a specific target or a favorable ADME (absorption, distribution, metabolism, and excretion) profile. eurekalert.org This approach can significantly accelerate the early stages of drug discovery by providing a diverse set of starting points for chemical synthesis and biological testing.

Machine learning models can also be used to predict the biological activity and physicochemical properties of virtual compounds, a process known as quantitative structure-activity relationship (QSAR) modeling. researchgate.net By training these models on data from known 4,4-difluoropiperidine derivatives, researchers can screen large virtual libraries of compounds and prioritize those with the highest probability of success. This can help to reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Furthermore, AI and ML can be used to optimize the synthetic routes for producing these complex molecules. Retrosynthesis prediction algorithms can suggest potential synthetic pathways, helping chemists to devise more efficient and cost-effective methods for preparing target compounds.

The table below outlines some of the key applications of AI and ML in the discovery and optimization of this compound analogues.

| Application | Description | Potential Impact |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Accelerates the identification of new drug candidates with improved efficacy and safety profiles. |

| QSAR Modeling | Machine learning models predict the biological activity and properties of virtual compounds. | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |

| Retrosynthesis Prediction | AI algorithms suggest efficient synthetic routes for target molecules. | Improves the efficiency and cost-effectiveness of chemical synthesis. |

| Lead Optimization | ML models guide the modification of lead compounds to improve their properties. | Facilitates the development of drug candidates with optimal pharmacological profiles. |

As AI and ML technologies continue to advance, they will undoubtedly play an increasingly important role in the design, discovery, and development of the next generation of this compound-based therapeutics.

Development of Targeted Delivery Systems for this compound Analogues

The development of targeted drug delivery systems is a critical area of research that aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. For this compound analogues, which may be developed as potent inhibitors of specific enzymes or receptors, targeted delivery could significantly improve their clinical utility. nih.govnih.gov

One promising approach is the use of nanoparticle-based delivery systems. nih.gov Nanoparticles can be engineered to encapsulate drug molecules and deliver them to specific tissues or cells in the body. scispace.com For example, fluorinated polymers can be used to create nanoparticles that have a high affinity for fluorinated drugs, leading to enhanced drug loading and stability. nih.gov These nanoparticles can also be surface-functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on the surface of target cells. ku.edu

Another strategy is the development of prodrugs, which are inactive derivatives of a drug that are converted into the active form at the target site. This can be achieved by linking the drug to a carrier molecule that is selectively cleaved by enzymes that are overexpressed in the target tissue. For example, a this compound analogue could be modified to create a prodrug that is activated by enzymes present in a tumor microenvironment, thereby delivering the active drug specifically to cancer cells.

The table below summarizes some of the targeted delivery strategies that could be applied to this compound analogues.

| Delivery System | Description | Potential Advantages |

| Polymeric Nanoparticles | Nanoparticles made from biocompatible polymers that encapsulate the drug. | Can be surface-functionalized for targeted delivery; can protect the drug from degradation. nih.gov |

| Fluorinated Nanoparticles | Nanoparticles containing fluorine, which can enhance the encapsulation of fluorinated drugs. | Improved drug loading and stability; can be used for 19F MRI-based tracking. scispace.com |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Biocompatible and biodegradable; can be modified for targeted delivery. |

| Prodrugs | Inactive drug derivatives that are activated at the target site. | Can improve the drug's pharmacokinetic profile and reduce off-target toxicity. |

By developing sophisticated targeted delivery systems, researchers can unlock the full therapeutic potential of this compound analogues, leading to safer and more effective treatments for a variety of diseases.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Vary substituents (e.g., replace methylsulfonyl with tosyl or triflyl groups).

- Biological Testing : Screen analogs in target-specific assays (e.g., enzyme inhibition IC₅₀ determination).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. ’s SAR framework for related sulfonamides provides a template (Note: BenchChem content excluded per guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.